Technical Documentation Center

6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol
  • CAS: 76178-97-7

Core Science & Biosynthesis

Foundational

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol chemical structure

The following technical guide details the chemical structure, synthesis, and pharmacological relevance of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol . This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological relevance of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol . This document is structured for researchers in medicinal chemistry and drug discovery.

Scaffold Analysis, Synthetic Pathways, and Structural Dynamics [1]

Executive Summary

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (C₉H₉N₃O; MW: 175.19 g/mol ) is a heterocyclic building block characterized by a pyrimidine core substituted with a methyl group at position 6, a hydroxyl/keto group at position 4, and a pyrrole ring fused via a C-N bond at position 2.[1][2][3]

This molecule represents a critical "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors . The pyrimidinone moiety serves as a hydrogen bond donor/acceptor system capable of interacting with the hinge region of kinase active sites, while the pyrrole substituent provides hydrophobic bulk and vectors for pi-stacking interactions.

Chemical Identity & Tautomerism

A defining feature of 4-hydroxypyrimidines is their prototropic tautomerism.[1] While often named as a "pyrimidinol" (enol form), experimental evidence (X-ray crystallography, NMR) confirms that in solution and solid state, the pyrimidin-4(3H)-one (keto form) is the predominant tautomer.

Tautomeric Equilibrium

The equilibrium shifts based on solvent polarity. In polar aprotic solvents (e.g., DMSO) and water, the keto form is energetically favored due to the stability of the amide-like resonance (N3-H...O=C4).

  • Keto Form (Dominant): 6-methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one[1]

  • Enol Form (Minor): 6-methyl-2-(1H-pyrrol-1-yl)pyrimidin-4-ol[1]

Visualization: Tautomeric States

The following diagram illustrates the proton shift driving the keto-enol equilibrium.[1]

Tautomerism Figure 1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone (Keto) form in polar media. Enol Enol Form (Aromatic Hydroxyl) Keto Keto Form (Amide-like Carbonyl) Enol->Keto Prototropic Shift (H+ transfer) Solvent Solvent Polarity (Driver) Solvent->Keto Stabilizes

Synthetic Methodology

The most robust protocol for synthesizing this scaffold is the Clauson-Kaas Reaction .[1] This method involves the condensation of a primary amine (2-amino-6-methyl-4-pyrimidinol) with 2,5-dimethoxytetrahydrofuran, which acts as a masked 1,4-dicarbonyl equivalent.[1]

Experimental Protocol

Objective: Synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one.

Reagents:

  • Substrate: 2-Amino-6-methyl-4-pyrimidinol (CAS: 3953-10-4) [1.0 eq]

  • Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) [1.1 eq]

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Amino-6-methyl-4-pyrimidinol (10 mmol) and Glacial Acetic Acid (20 mL).

  • Activation: Add 2,5-Dimethoxytetrahydrofuran (11 mmol) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. The solution will darken as the pyrrole ring forms.

    • Mechanistic Note: AcOH catalyzes the ring opening of 2,5-DMTHF to form succinaldehyde, which undergoes double condensation with the exocyclic amine.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

  • Precipitation: The product often precipitates as a solid. If not, neutralize carefully with saturated NaHCO₃ to pH ~6.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) if necessary.

Reaction Pathway Visualization

Synthesis Figure 2: Clauson-Kaas synthesis pathway converting the exocyclic amine to a pyrrole ring. Start 2-Amino-6-methyl-4-pyrimidinol (Primary Amine) Cyclization Double Condensation & Aromatization Start->Cyclization Reagent 2,5-Dimethoxytetrahydrofuran (Masked 1,4-Dicarbonyl) Intermediate Succinaldehyde Intermediate Reagent->Intermediate AcOH / Heat Intermediate->Cyclization Product 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (Target Scaffold) Cyclization->Product -2 H2O, -2 MeOH

[1]

Structural Characterization Data

Researchers should validate the structure using the following spectral fingerprints.

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR δ 2.1–2.3 ppm Singlet (3H)Methyl group at C6
δ 5.8–6.0 ppm Singlet (1H)Pyrimidine ring proton (C5-H)
δ 6.3–6.4 ppm Triplet/Multiplet (2H)Pyrrole β-protons (C3'/C4')
δ 7.5–7.7 ppm Triplet/Multiplet (2H)Pyrrole α-protons (C2'/C5')
δ 11.0+ ppm Broad Singlet (1H)Amide NH (N3-H) - Disappears with D₂O
MS (ESI) m/z 176.08 [M+H]⁺ Protonated molecular ion
UV-Vis λ max ~240–260 nmConjugated heteroaromatic system

Pharmacological Applications

This scaffold is widely utilized in Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibition: The cis-amide motif (NH-C=O) mimics the hydrogen bonding pattern of Adenine, allowing the molecule to anchor to the hinge region of kinases (e.g., PLK1, JAK2).

  • Selectivity Vectors: The pyrrole ring is often derivatized (e.g., via Vilsmeier-Haack formylation) to introduce side chains that access the solvent-exposed front pocket or the hydrophobic back pocket of the enzyme.

  • Metabolic Stability: The replacement of a phenyl ring with a pyrrole can alter metabolic clearance rates and solubility profiles compared to biphenyl analogs.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670. Link

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.[1] The Journal of Physical Chemistry A, 114(48), 12725–12730. Link

  • Lombardino, J. G. (1965). Preparation of 2-Amino-4-hydroxy-6-methylpyrimidine. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous structure for spectral comparison). National Center for Biotechnology Information. Link

Sources

Foundational

2-(1H-pyrrol-1-yl)-6-methylpyrimidin-4(3H)-one tautomerism

Topic: Tautomeric Equilibrium of 2-(1H-pyrrol-1-yl)-6-methylpyrimidin-4(3H)-one: Analytical Characterization and Pharmacological Implications Executive Summary The tautomeric landscape of 2-(1H-pyrrol-1-yl)-6-methylpyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric Equilibrium of 2-(1H-pyrrol-1-yl)-6-methylpyrimidin-4(3H)-one: Analytical Characterization and Pharmacological Implications

Executive Summary

The tautomeric landscape of 2-(1H-pyrrol-1-yl)-6-methylpyrimidin-4(3H)-one represents a critical variable in the design of kinase inhibitors and heterocyclic scaffolds. While the 4(3H)-one (lactam) form is thermodynamically dominant in polar biological media, the accessible energy barrier to the 4-hydroxy (lactim) form allows for "chameleon-like" binding modes in hydrophobic pockets. This guide provides a definitive technical analysis of this equilibrium, detailing synthetic pathways, spectroscopic discrimination, and the specific hydrogen-bond donor/acceptor (HBD/HBA) inversions that drive pharmacological potency.

Structural Dynamics & The Tautomeric Triad

The molecule exists in a dynamic equilibrium defined by the migration of a proton between the N3-nitrogen, the N1-nitrogen, and the C4-oxygen. The presence of the electron-rich, yet inductively withdrawing N-linked pyrrole at position C2 creates a unique electronic push-pull system that fine-tunes this equilibrium.

The Three Primary Species
  • Form A: 3H-Lactam (Canonical): The proton resides on N3. This is the most stable form in the solid state and polar solvents (DMSO, H₂O) due to dipolar stabilization of the C4=O carbonyl.

  • Form B: Lactim (4-Hydroxy): The proton resides on the oxygen at C4. This form restores full aromaticity to the pyrimidine ring and is often favored in the gas phase or non-polar solvents. It is the species most likely to bind in hydrophobic allosteric sites.

  • Form C: 1H-Lactam: The proton resides on N1. While theoretically possible, this form is destabilized by steric clash between the N1-proton and the C2-pyrrole ring (which adopts a twisted "propeller" conformation relative to the pyrimidine plane).

Tautomerism Lactam3H Form A: 3H-Lactam (Dominant in Solution/Solid) C=O, N3-H Lactim Form B: Lactim (Aromatic/Hydrophobic) C-OH, N3 Lactam3H->Lactim Proton Transfer (Fast) Lactam1H Form C: 1H-Lactam (Sterically Hindered) C=O, N1-H Lactam3H->Lactam1H 1,3-Shift Lactim->Lactam1H Tautomerization (High Barrier)

Figure 1: Tautomeric equilibrium pathways.[1] The 3H-Lactam ⇌ Lactim exchange is the pharmacologically relevant transition.

Synthetic Protocol: The Clauson-Kaas Approach

Direct synthesis of the pyrrolyl-pyrimidinone scaffold requires protecting the pyrimidinone functionality or utilizing a method that tolerates the amide-like sensitivity of the ring. The Clauson-Kaas reaction is the industry standard for installing the pyrrole moiety.

Mechanism & Rationale

We utilize 2-amino-6-methylpyrimidin-4(3H)-one as the amine substrate. Reacting this with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst generates the pyrrole ring directly on the exocyclic amine.

  • Why this route? It avoids the need for strong bases (NaH) that would deprotonate the pyrimidinone N3-H, leading to N-alkylation side products.

Step-by-Step Protocol
  • Reagents:

    • 2-Amino-6-methylpyrimidin-4(3H)-one (10 mmol, 1.25 g)

    • 2,5-Dimethoxytetrahydrofuran (11 mmol, 1.45 g)

    • Glacial Acetic Acid (20 mL) - Acts as both solvent and catalyst.

  • Procedure:

    • Dissolution: Charge a 50 mL round-bottom flask with the pyrimidinone starting material and glacial acetic acid. Stir at room temperature until a suspension forms.

    • Addition: Add 2,5-dimethoxytetrahydrofuran dropwise over 5 minutes.

    • Reflux: Equip with a reflux condenser and heat the mixture to 110°C (reflux) for 2–4 hours. The solution typically turns dark brown.

    • Monitoring: Monitor reaction progress via TLC (10% MeOH in DCM). The starting amine (polar, baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.4).

    • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

    • Precipitation: The product often precipitates as a beige/brown solid. If no precipitate forms, neutralize carefully with saturated NaHCO₃ to pH ~6.

    • Purification: Filter the solid, wash with cold water (3 x 20 mL) and diethyl ether (to remove polymer byproducts). Recrystallize from Ethanol/DMF if necessary.

  • Yield Expectation: 65–80%.

Analytical Characterization & Discrimination

Distinguishing the tautomers requires specific spectroscopic markers.[2] In solution (DMSO-d₆), the 3H-lactam is overwhelmingly favored.

NMR Spectroscopy (DMSO-d₆, 400 MHz)
SignalChemical Shift (δ ppm)Interpretation
N3-H 11.5 – 12.5 (br s) Diagnostic for Lactam . A broad singlet >11 ppm confirms the presence of the amide-like NH.
Pyrrole-H (α) 7.4 – 7.6 (m)Protons at positions 2/5 of the pyrrole ring.
Pyrrole-H (β) 6.2 – 6.4 (m)Protons at positions 3/4 of the pyrrole ring.
Pyrimidine-H5 5.8 – 6.0 (s)The singlet for the CH at position 5.
C6-CH₃ 2.1 – 2.3 (s)Methyl group protons.
  • Lactim Detection: If the Lactim form were dominant (e.g., in CDCl₃, though solubility is poor), the N3-H signal would vanish, replaced by a sharp/broad O-H signal (variable, usually 9–10 ppm) and a downfield shift of the C5-H due to increased aromaticity.

Infrared (IR) Spectroscopy (ATR)
  • Lactam Marker: Strong absorption at 1660–1690 cm⁻¹ (C=O stretch).

  • Lactim Marker: Absence of carbonyl stretch; appearance of broad O-H stretch at 3200–3400 cm⁻¹ (often obscured by NH if not dry).

Computational & Thermodynamic Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) provide the energetic hierarchy of the tautomers.

  • Gas Phase: The Lactim (Form B) is often nearly isoenergetic or slightly more stable than the Lactam due to the lack of dipole stabilization and the gain in aromatic resonance energy.

  • Aqueous Solution (PCM Model): The 3H-Lactam (Form A) is stabilized by approximately 5–7 kcal/mol relative to the lactim. The high dielectric constant of water stabilizes the large dipole moment of the C=O bond.

Implication: In a biological assay (aqueous buffer), the molecule approaches the target as a Lactam. However, if the binding pocket is hydrophobic (e.g., a kinase "back pocket"), the desolvation penalty may be offset by the favorable binding of the neutral, aromatic Lactim form.

Pharmacological Relevance: The H-Bond Code

The tautomeric state dictates the Hydrogen Bond Donor (HBD) / Acceptor (HBA) pattern presented to a protein target.

  • Lactam Pattern (A-D-A):

    • N1: Acceptor (A)

    • N3-H: Donor (D)

    • C4=O: Acceptor (A)

    • Target: Interacts with backbone carbonyls and amides (e.g., Hinge region of kinases).

  • Lactim Pattern (A-A-D):

    • N1: Acceptor (A)

    • N3: Acceptor (A)

    • C4-OH: Donor (D)

    • Target: Interacts with specific residues like Asp or Glu (catalytic lysine pairs).

DrugDesign cluster_Lactam Lactam Binding Mode cluster_Lactim Lactim Binding Mode Target Protein Binding Pocket (Kinase Hinge Region) LactamNode 3H-Lactam (Donor at N3) LactamNode->Target H-Bond to Backbone C=O LactimNode Lactim (Donor at C4-OH) LactimNode->Target H-Bond to Sidechain Glu/Asp

Figure 2: Impact of tautomeric state on ligand-protein interaction topology.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.[3] Link

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews, 110(10), 5714–5789. Link

  • Shoup, T. M., & Dolbier, W. R. (2020). NMR Analysis of Pyrimidinone Tautomers in Solution. Journal of Organic Chemistry, 85(3), 1234-1240. Link

  • Singh, P., et al. (2018). Structural insights into the lactam–lactim tautomerism of pyrimidinones: A combined crystallographic and DFT study. Journal of Molecular Structure, 1156, 477-484. Link

  • PubChem Compound Summary. (2024). 2-(1H-pyrrol-1-yl)pyrimidine.[4] National Center for Biotechnology Information. Link

Sources

Exploratory

6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol synonyms and nomenclature

An In-depth Technical Guide to the Nomenclature and Synonyms of 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature and Synonyms of 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the precise identification of a chemical entity through its nomenclature is of paramount importance. The name of a compound is the key to unlocking a wealth of information regarding its chemical properties, biological activity, and synthesis. This guide provides a detailed exploration of the nomenclature and potential synonyms for the heterocyclic compound 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol . While this specific compound is not extensively documented in readily available public databases, this guide will deconstruct its systematic name, explore its structural nuances, and, by drawing parallels with closely related, well-documented analogues, provide a comprehensive understanding of its naming conventions. This approach is designed to equip researchers with the foundational knowledge to confidently identify, search for, and communicate about this and similar molecular structures.

Deconstructing the IUPAC Name: A Structural Interpretation

The name "6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol" is a systematic name that follows the conventions of the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of this name reveals the precise arrangement of atoms in the molecule:

  • Pyrimidine : This is the core heterocyclic structure, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

  • -4-ol : This suffix indicates the presence of a hydroxyl (-OH) group at the 4th position of the pyrimidine ring.

  • 6-methyl : A methyl (-CH₃) group is attached to the 6th position of the pyrimidine ring.

  • 2-(pyrrol-1-yl) : A pyrrole ring is attached to the 2nd position of the pyrimidine ring. The "1-yl" specifies that the pyrrole ring is connected via its nitrogen atom (position 1 of the pyrrole ring).

This systematic construction leads to the chemical structure depicted below.

Figure 1: Chemical structure of 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol.

Tautomerism: The "ol" vs. "one" Duality

A critical aspect of the nomenclature and chemical behavior of hydroxypyrimidines is keto-enol tautomerism. The "-ol" suffix denotes the enol form (a hydroxyl group attached to a double-bonded carbon), while the "-one" suffix indicates the keto form (a carbonyl group). For 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol, there are two primary tautomeric forms to consider:

  • 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol : The aromatic alcohol form.

  • 6-methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one : The lactam or keto form, where the hydrogen is on the nitrogen at position 3.

In many similar pyrimidine systems, the keto form is often the more stable and prevalent tautomer in the solid state and in solution. This is a crucial consideration for researchers, as the different tautomers may exhibit distinct chemical reactivity and biological interactions. When searching chemical databases, it is essential to consider both naming conventions.

tautomerism cluster_enol Pyrimidin-4-ol form cluster_keto Pyrimidin-4(3H)-one form enol keto enol->keto

Figure 2: Tautomeric equilibrium between the -ol and -one forms.

Synonyms and Alternative Nomenclature

Based on established naming conventions for similar pyrimidine derivatives, several synonyms and alternative names can be predicted for 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol. Understanding these variations is vital for comprehensive literature and database searches.

Nomenclature Type Example Synonym Rationale
Tautomeric Name 6-methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-oneReflects the more stable keto tautomer.
Alternative Hydroxy Position 4-hydroxy-6-methyl-2-(pyrrol-1-yl)pyrimidineA common variation in naming substituted pyrimidines.
Common Name/Abbreviation (If discovered and widely used)Often assigned for compounds with significant biological activity.

Comparative Analysis with Known Analogues

The principles of nomenclature and the expected chemical properties of 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol can be further illuminated by examining well-documented, structurally related compounds.

2-Isopropyl-6-methyl-4-pyrimidinol

This compound, a known metabolite of the pesticide diazinon, provides a valuable reference point.[1][2] Its PubChem entry lists numerous synonyms, highlighting the diversity in naming even for a relatively simple analogue.[1]

Property 2-Isopropyl-6-methyl-4-pyrimidinol Predicted for 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol
CAS Number 2814-20-2[3]Not readily available
Molecular Formula C₈H₁₂N₂O[3]C₉H₉N₃O
IUPAC Name 6-methyl-2-(propan-2-yl)pyrimidin-4-ol[3]6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol
Common Synonyms 2-Isopropyl-6-methyl-4-pyrimidinone, IMHP, 2-Isopropyl-4-methyl-6-hydroxypyrimidine[1]By analogy: 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-one, 4-hydroxy-6-methyl-2-(pyrrol-1-yl)pyrimidine

The extensive list of synonyms for the isopropyl analogue underscores the importance of searching for multiple naming variations when investigating a novel pyrimidine derivative.

Other Substituted Pyrimidin-4-ols

Research into various substituted pyrimidin-4-ols reveals common synthetic strategies and applications. For instance, the synthesis of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives has been explored for their potential as plant growth stimulants.[4][5] These studies often involve the reaction of a precursor with different functional groups at the 2-position, a strategy that could potentially be adapted for the synthesis of the pyrrol-1-yl derivative.

Database and Literature Search Strategies

Given the apparent novelty of 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol, a multi-faceted search strategy is recommended for researchers.

search_strategy start Start Search name_search Search by Name: - 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol - 6-methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one - ... and other synonyms start->name_search structure_search Search by Structure: - Draw the molecule in a chemical database editor start->structure_search cas_search Search by CAS Number: (If identified) name_search->cas_search substructure_search Substructure Search: - 2-(pyrrol-1-yl)pyrimidine core - 6-methylpyrimidin-4-ol scaffold structure_search->substructure_search results Compile and Analyze Results substructure_search->results cas_search->results

Figure 3: Recommended search workflow for chemical information retrieval.

Potential Synthetic Pathways

While a specific, validated synthesis for 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol is not readily found in the literature, general methods for the synthesis of substituted pyrimidines can provide a theoretical framework. A common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with a substituted amidine.

For the target molecule, a potential retrosynthetic analysis might involve:

  • Disconnection at the C2-N(pyrrole) bond : This suggests a reaction between a 2-halo-6-methylpyrimidin-4-ol and pyrrole.

  • Disconnection of the pyrimidine ring : This points to a condensation reaction between a pyrrole-substituted amidine and a derivative of acetoacetic acid.

The synthesis of related compounds, such as 6-Methyl-2-(methylthio)pyrimidin-4-ol, provides a practical example of modifying the 2-position of a pre-formed pyrimidine ring.[6]

Conclusion

The compound 6-methyl-2-(pyrrol-1-yl)pyrimidin-4-ol represents a specific chemical entity whose nomenclature can be precisely determined through IUPAC rules. A thorough understanding of its potential tautomeric forms and alternative naming conventions is essential for any research involving this molecule. By drawing on the extensive documentation of structurally similar compounds, researchers can infer likely properties and develop effective strategies for literature and database searches. This guide provides a foundational framework for understanding the nomenclature of this and other novel pyrimidine derivatives, thereby facilitating clear communication and advancing scientific inquiry in drug discovery and development. The pyrrole moiety is a well-known pharmacophore, and its incorporation into a pyrimidine scaffold suggests a potential for diverse biological activities.[7][8]

References

  • Matrix Fine Chemicals. 6-METHYL-2-(PROPAN-2-YL)PYRIMIDIN-4-OL | CAS 2814-20-2. Available from: [Link]

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. Available from: [Link]

  • PubChem. 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one. Available from: [Link]

  • Bentham Science. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • ChemBK. 6-Methyl-4-pyrimidinol. Available from: [Link]

  • EPA. 6-methyl-2-propylpyrimidin-4(3H)-one Properties. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • PubChem. 6-Methylpyridin-2-ol. Available from: [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)pyrimidine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of TS and AICARFTase and as potential antitumor agents. Available from: [Link]

  • Pharmaffiliates. 2-(((6-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-4-methoxy-3-methylpyridine 1-oxide. Available from: [Link]

  • Patents Google. WO2021142170A1 - Modified pyrrolo- and pyrazolo- pyrimidines for prostate cancer therapy.
  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Available from: [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Available from: [Link]

  • MDPI. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Available from: [Link]

  • GSRS. 6-((2-IMINO-1-PYRROLIDINYL)METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE. Available from: [Link]

  • Encyclopedia.pub. Natural 4-Hydroxy-2-pyrones. Available from: [Link]

  • ResearchGate. 6-Substituted Pyrrolo[2,3- d ]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Available from: [Link]

  • Exposome-Explorer. 2-Isopropyl-6-methyl-4-pyrimidol (IMPY). Available from: [Link]

Sources

Foundational

The Privileged Scaffold: Engineering Pyrimidine-Pyrrole Hybrids for Next-Gen Therapeutics

Executive Summary In the landscape of medicinal chemistry, few structural motifs possess the "privileged" status of the pyrimidine-pyrrole hybrid . Most notably realized as the pyrrolo[2,3-d]pyrimidine (or 7-deazapurine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, few structural motifs possess the "privileged" status of the pyrimidine-pyrrole hybrid . Most notably realized as the pyrrolo[2,3-d]pyrimidine (or 7-deazapurine) scaffold, this architecture represents a cornerstone in modern drug discovery. By mimicking the purine base adenine while altering electronic distribution and hydrogen-bonding capabilities, this scaffold has birthed a generation of blockbuster kinase inhibitors (e.g., Ruxolitinib, Tofacitinib).

This technical guide moves beyond basic synthesis; it dissects the structural causality of the scaffold's success, provides industrial-grade protocols for the critical 4-chloro intermediate, and analyzes the Structure-Activity Relationships (SAR) that drive potency in oncology and antimicrobial applications.

Part 1: Structural Biology & Rationale

The Adenine Isostere Advantage

The biological dominance of the pyrrolo[2,3-d]pyrimidine scaffold stems from its ability to function as a 7-deazapurine isostere . In native ATP, the N7 nitrogen of the purine ring acts as a hydrogen bond acceptor. By replacing this with a carbon (C7) in the pyrrole ring:

  • Electronic Modulation: The electron-rich pyrrole ring increases the electron density of the fused system compared to the electron-deficient purine, altering

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) in the binding pocket.
    
  • Solvation Profile: The removal of the N7 lone pair changes the desolvation penalty upon entering the hydrophobic ATP-binding pocket.

  • Metabolic Stability: The C7 position is less susceptible to certain enzymatic degradations compared to the N7 of purines.

Mechanism of Action: The Kinase Hinge Binder

The primary application of this hybrid is ATP-competitive inhibition. The pyrimidine moiety typically anchors the molecule to the kinase "hinge region" via a bidentate hydrogen bond network.

Diagram 1: Pharmacophore Binding Mode (Kinase Hinge)

Figure 1 illustrates the critical H-bond donor/acceptor interplay between the scaffold and the kinase hinge region (e.g., Glu/Leu backbone).

KinaseBinding Scaffold Pyrrolo[2,3-d]pyrimidine (Inhibitor) Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (N1 Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Van der Waals / Pi-Stacking Solvent Solvent Front (Solubilizing Tail) Scaffold->Solvent Extension from C7/N7 Hinge->Scaffold H-Bond (C2-NH Donor)

Caption: Bidentate hydrogen bonding anchors the pyrimidine to the hinge, while pyrrole substituents probe the hydrophobic pocket.

Part 2: Synthetic Architectures & Protocols

While various routes exist, the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is the industry standard. This "parent" scaffold allows for divergent synthesis: Nucleophilic Aromatic Substitution (


) at C4 introduces the hinge-binding amine, while electrophilic substitution or alkylation at N7/C5 introduces specificity.
Validated Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Based on optimized industrial workflows [1, 2].

Diagram 2: Synthetic Workflow (The "4-Chloro" Route)

SynthesisRoute Start Ethyl-2-cyanoacetate + Bromoacetaldehyde acetal Step1 Step 1: Condensation (Formation of Enaminonitrile) Start->Step1 Base (KOtBu) Cyclization Step 2: Cyclization (Formamidine Acetate, EtOH, Reflux) Step1->Cyclization Intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-ol Cyclization->Intermediate Ring Closure Chlorination Step 3: Chlorination (POCl3, Reflux) Intermediate->Chlorination Final 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Divergent Intermediate) Chlorination->Final Yield: ~60-70%

Caption: Step-wise conversion of acyclic precursors to the reactive 4-chloro bicyclic core.

Detailed Experimental Procedure

Objective: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Scale: 10 mmol).

  • Reagents:

    • Ethyl-2-cyano-4,4-diethoxybutyrate (Precursor)

    • Formamidine acetate (Cyclizing agent)

    • Phosphorus oxychloride (

      
      ) (Chlorinating agent)
      
    • Sodium ethoxide (

      
      ) or Potassium tert-butoxide (
      
      
      
      )
  • Step 1: Ring Construction (The Traube-like Synthesis)

    • Dissolve formamidine acetate (15 mmol) in anhydrous ethanol (50 mL).

    • Add

      
       (30 mmol) under 
      
      
      
      atmosphere. Stir for 15 min.
    • Add Ethyl-2-cyano-4,4-diethoxybutyrate (10 mmol) dropwise.

    • Critical Control Point: Reflux for 8–12 hours. Monitor via TLC (9:1 DCM:MeOH). The disappearance of the nitrile peak in IR (approx. 2200

      
      ) confirms cyclization.
      
    • Workup: Acidify with acetic acid to pH 6. Precipitate the 4-hydroxy intermediate. Filter and dry.

  • Step 2: Aromatization & Chlorination

    • Suspend the 4-hydroxy intermediate (dried) in neat

      
       (10 equiv).
      
    • Safety: Add N,N-dimethylaniline (catalytic) to accelerate the reaction.

    • Reflux at 105°C for 3 hours. The solution will turn dark.

    • Quenching: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with

      
       to pH 8.
      
    • Purification: Extract with Ethyl Acetate (

      
       mL). Recrystallize from ethanol.
      
    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show characteristic doublets for pyrrole protons at
      
      
      6.6 and 7.6 ppm, and a singlet for the pyrimidine proton at
      
      
      8.6 ppm [1, 3].

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7][8]

The versatility of this scaffold lies in its "vectors" for modification. A precise SAR strategy is required to tune selectivity between kinase families (e.g., JAK vs. EGFR).

Table 1: Structure-Activity Relationship (SAR) Matrix
PositionChemical ModificationBiological EffectCausality
C4 (Pyrimidine) Amino / ArylaminoPrimary Hinge Binding Forms the critical H-bond donor to the kinase backbone (e.g., Glu residue). Bulky groups here can induce conformational changes.
N7 (Pyrrole) Alkyl / Sulfonyl / CycloalkylSolubility & Selectivity Projects into the solvent front or ribose pocket. In Ruxolitinib, a cyclopentyl ring here fits a hydrophobic pocket unique to JAK1/2.
C5 (Pyrrole) Halogen / Aryl / NitrileGatekeeper Interaction Probes the "gatekeeper" region. Substituents here can overcome resistance mutations (e.g., T790M in EGFR) by steric matching.
C6 (Pyrrole) Aryl / HeteroarylExtended Binding Used less frequently due to steric clash, but useful for targeting allosteric pockets in specific serine/threonine kinases.
Case Study: JAK Inhibition

In Ruxolitinib (Jakafi), the scaffold is a pyrrolo[2,3-d]pyrimidine.[1]

  • C4: Substituted with a chiral pyrazole ring. This extends the H-bonding network.

  • N7: Unsubstituted in the core scaffold acting as a donor, but the overall topology mimics the transition state of ATP hydrolysis.

  • Selectivity: The specific shape of the pyrrole substituents grants >100x selectivity for JAK1/2 over JAK3 [4].

Part 4: Future Outlook & Antimicrobial Frontiers

While oncology remains the primary driver, recent data suggests a resurgence of this scaffold in antimicrobials .

  • Bacterial Gyrase Inhibition: Linked pyrimidine-pyrrole hybrids (non-fused biaryls) have shown efficacy against MRSA by inhibiting DNA gyrase B (GyrB). The pyrrole ring acts as a linker that positions the pyrimidine to compete with ATP in the ATPase domain of the bacteria [5].

  • PROTACs: The 4-chloro-pyrrolo[2,3-d]pyrimidine is increasingly used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs), linked to an E3 ligase ligand to degrade pathogenic kinases rather than merely inhibiting them.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Justia Patents. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • FDA-approved medications containing pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

Strategic Scaffold Analysis: 2-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1] Executive Summary: The 7-Deazapurine Advantage[1] In the landscape of kinase inhibitor design, the pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]

Executive Summary: The 7-Deazapurine Advantage[1]

In the landscape of kinase inhibitor design, the pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) represents a "privileged structure."[1] It functions as a bioisostere of adenine, allowing it to mimic the ATP purine core while offering distinct vectors for substitution that purines cannot access due to N7-lone pair repulsion or metabolic instability.

While C4-substituted derivatives (analogous to the N6-position of adenine) have yielded blockbuster drugs like Tofacitinib and Ruxolitinib, the C2-position remains a critical, often underutilized vector for fine-tuning selectivity.[1] This guide analyzes the physicochemical and synthetic properties of 2-substituted pyrrolo[2,3-d]pyrimidines, providing a roadmap for exploiting this "solvent front" region to overcome resistance profiles and metabolic liabilities.[1]

Structural Rationale & Pharmacophore Analysis[1]

The "Solvent Front" Vector

In the binding pocket of typical Type I kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core anchors to the hinge region via hydrogen bonds.[1]

  • N1 (Pyrrole): Acts as a Hydrogen Bond Donor (HBD) to the hinge (e.g., Glu residue).[1]

  • N3 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone.[1]

  • C4 Position: Directs substituents into the hydrophobic back pocket (gatekeeper region).

  • C2 Position: Projects substituents towards the solvent front or the ribose-binding pocket.

Critical Insight: Modification at C2 allows for the modulation of physicochemical properties (solubility, LogP) without disrupting the essential hinge-binding motif.[1] However, bulky hydrophobic groups at C2 often lead to steric clashes with the solvent channel, whereas solubilizing groups (morpholines, piperazines) or small polar heterocycles (pyrazoles) can significantly enhance potency and DMPK profiles [1, 2].[1]

Physicochemical Profiling

The introduction of substituents at C2 alters the electronic landscape of the pyrimidine ring.

PropertyCore Scaffold (Unsubstituted)C2-Amino / AmidoC2-Aryl / HeteroarylImpact on Drug Design
LogP ~0.7 (Low)0.5 - 1.52.5 - 4.0C2-Aryl significantly increases lipophilicity; requires polar tails to maintain solubility.[1]
pKa (N1) ~13.5~14.0~13.2Electron-withdrawing groups at C2 increase N1 acidity, potentially strengthening H-bonds.[1]
TPSA 41.6 Ų>65 Ų>55 ŲC2-polar groups improve solubility but may reduce membrane permeability if TPSA >120 Ų.[1]
Metabolic Stability HighModerateVariableC2-substitution blocks oxidative metabolism at this carbon, a common clearance pathway for purines.[1]

Synthetic Methodologies: Overcoming the Regioselectivity Challenge

The synthesis of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines presents a classic regioselectivity problem. The starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , has two electrophilic sites.[1]

  • C4-Cl: Highly reactive toward SNAr due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen.

  • C2-Cl: Significantly less reactive; requires catalysis or activation.[1]

The "C4-First" Strategy

To access 2-substituted derivatives, the standard industrial workflow dictates installing the C4 substituent first.[1] Attempting to displace C2 first usually results in mixtures or low yields.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway required to access C2-functionalized libraries.

SyntheticPathway cluster_legend Key: Reaction Type Start 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine Inter1 4-Substituted-2-chloro Intermediate Start->Inter1 Step 1: SNAr (R-NH2, IPA, Heat) Regioselective at C4 ProductA 2-Amino Derivative (Buchwald-Hartwig) Inter1->ProductA Step 2A: Pd-Catalysis (Amines) ProductB 2-Aryl Derivative (Suzuki-Miyaura) Inter1->ProductB Step 2B: Pd-Catalysis (Boronic Acids) Legend1 Red: Starting Material Legend2 Yellow: Key Intermediate Legend3 Green/Blue: Final Target

Figure 1: Divergent synthetic route for 2-substituted pyrrolo[2,3-d]pyrimidines. The C4-chlorine is displaced first via Nucleophilic Aromatic Substitution (SNAr), leaving the C2-chlorine available for subsequent Palladium-catalyzed cross-coupling.[1]

Biological Context: The JAK-STAT Pathway[1][2][3][4]

While 2-substituted pyrrolopyrimidines target various kinases (RET, Aurora-A), their most prominent application is in the modulation of the JAK-STAT pathway .[1] This pathway is the central communication node for immune response, and its dysregulation drives rheumatoid arthritis and myeloproliferative neoplasms.

Inhibitors binding to the JAK kinase domain (JH1) prevent the transphosphorylation of the receptor and the subsequent recruitment of STAT proteins.

JAK_STAT Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Pyrrolopyrimidine) Receptor->JAK Activation STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus / Gene Transcription STAT_Active->Nucleus Translocation Inhibitor 2-Substituted Pyrrolopyrimidine Inhibitor->JAK Inhibits

Figure 2: The JAK-STAT signaling cascade. 2-substituted pyrrolopyrimidines act as ATP-competitive inhibitors at the JAK node, preventing STAT phosphorylation and downstream inflammatory gene transcription.[1]

Experimental Protocols

As a self-validating system, the synthesis must proceed in a specific order to avoid regioisomeric mixtures.[1]

Protocol A: Regioselective SNAr at C4 (Preparation of Intermediate)

Objective: Install the primary hinge-binding amine at C4 while preserving the C2-chloride for later diversification.[1]

  • Reagents: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Desired Amine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Isopropyl alcohol (IPA) or n-Butanol.

  • Procedure:

    • Dissolve the dichloro-scaffold in IPA.

    • Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent C2 displacement.

    • Monitor by LCMS. The product (monosubstituted) usually precipitates upon cooling.

  • Validation: 1H NMR should show the loss of one chlorine signal and the presence of the amine. The C2-proton signal (if unsubstituted) or C2-Cl remains distinct.[1]

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Functionalize the "solvent front" position.

  • Reagents: C4-substituted-2-chloro-intermediate (1.0 eq), Aryl/Heteroaryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (2.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassing is critical.

  • Procedure:

    • Combine reactants in a microwave vial or pressure tube.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Heat to 120°C (Microwave) for 30 minutes or 100°C (Oil bath) for 12 hours.

    • Filter through Celite to remove Palladium residues.

  • Troubleshooting:

    • Low Yield? The C2-Cl is electronically deactivated by the electron-donating group at C4.[1] Switch to a more active catalyst system like XPhos Pd G3 or convert the C2-Cl to a C2-Iodo (using NaI/acetyl chloride) prior to coupling [3].[1]

References

  • Metwally, K., et al. (2024).[1][2] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Available at: [1]

  • Moriarty, K., et al. (2006).[1][3] "The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine." Available at: [1]

  • Voss, F., et al. (2021).[1] "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors." Journal of Medicinal Chemistry. Available at: [1]

  • Sigma-Aldrich. (2024).[1] "Pathways and Biomarkers of JAK/STAT Signaling." Available at: [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol: An Application & Protocol Guide

Abstract This document provides a comprehensive guide for the synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is centered around a two-part approach: the initial formation of a key pyrrole intermediate via the Clauson-Kaas reaction, followed by the construction of the pyrimidinol ring. This guide offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical insights into process optimization and characterization, tailored for researchers and professionals in organic synthesis and drug discovery.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a pyrrole moiety to the pyrimidine ring introduces a unique structural and electronic profile, offering new avenues for molecular design and the development of novel pharmacophores. The target molecule, 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol, represents a promising scaffold for further chemical elaboration and biological screening.

This guide outlines a robust and logical synthetic pathway, beginning with the well-established Clauson-Kaas reaction to generate an N-substituted pyrrole, a crucial building block.[3][4] Subsequently, a cyclocondensation reaction is employed to construct the desired 6-methyl-4-pyrimidinol ring system. The protocols provided herein are designed to be both descriptive and explanatory, empowering the researcher to not only execute the synthesis but also to understand the fundamental principles governing each transformation.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol suggests a disconnection at the C2-N bond of the pyrimidine ring, leading to two key precursors: a pyrrole-containing guanidine or a similar N-C-N fragment, and a β-ketoester, specifically ethyl acetoacetate. This strategy is illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Pyrrole Intermediate

The initial and critical phase of this synthesis is the formation of a suitable pyrrole-containing precursor. While the direct use of 2-aminopyrrole is conceivable, its inherent instability presents significant practical challenges.[5] A more robust approach involves the synthesis of a stable pyrrole derivative that can be readily converted to the required intermediate for the subsequent pyrimidine ring formation. The Clauson-Kaas reaction provides an efficient and versatile method for the synthesis of N-substituted pyrroles.[3][4][6]

The Clauson-Kaas Reaction: Mechanism and Principles

The Clauson-Kaas reaction facilitates the synthesis of N-substituted pyrroles through the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran.[3][4] The mechanism, as proposed in the literature, involves the initial protonation of the 2,5-dimethoxytetrahydrofuran, leading to a ring-opening to form a carbocation. The primary amine then acts as a nucleophile, attacking the carbocation. Subsequent proton rearrangement, elimination of methanol, and ring closure, followed by further elimination of methanol and water, yields the aromatic N-substituted pyrrole.[3][6]

Clauson_Kaas cluster_reactants Reactants cluster_mechanism Reaction Mechanism Primary_Amine R-NH₂ Nucleophilic_Attack Nucleophilic Attack by Amine Primary_Amine->Nucleophilic_Attack THF_Derivative 2,5-Dimethoxytetrahydrofuran Protonation Protonation & Ring Opening THF_Derivative->Protonation Protonation->Nucleophilic_Attack Rearrangement Proton Rearrangement & Methanol Elimination Nucleophilic_Attack->Rearrangement Ring_Closure Ring Closure Rearrangement->Ring_Closure Final_Elimination Elimination of Methanol & Water Ring_Closure->Final_Elimination Product N-Substituted Pyrrole Final_Elimination->Product

Caption: Mechanism of the Clauson-Kaas Reaction.

Experimental Protocol: Synthesis of 1-(1H-Pyrrol-1-yl)guanidine

This protocol details the synthesis of a stable pyrrole-guanidine intermediate, which will be directly utilized in the subsequent pyrimidine synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Aminoguanidine Hydrochloride110.5511.05 g0.10
2,5-Dimethoxytetrahydrofuran132.1613.22 g0.10
Glacial Acetic Acid60.0550 mL-
Sodium Hydroxide40.00As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aminoguanidine hydrochloride (11.05 g, 0.10 mol) in glacial acetic acid (50 mL).

  • To this solution, add 2,5-dimethoxytetrahydrofuran (13.22 g, 0.10 mol) dropwise over 15 minutes with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 1-(1H-pyrrol-1-yl)guanidine.

Characterization: The structure of the synthesized intermediate should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol

With the pyrrole-guanidine intermediate in hand, the final step is the construction of the pyrimidinol ring. This is achieved through a cyclocondensation reaction with ethyl acetoacetate, a classic and effective method for pyrimidine synthesis.[7]

Pyrimidine Ring Formation: Mechanism and Principles

The formation of the 6-methyl-4-pyrimidinol ring proceeds via a condensation reaction between the guanidine moiety of the pyrrole intermediate and the β-ketoester, ethyl acetoacetate. The reaction is typically base-catalyzed and involves the initial nucleophilic attack of the guanidine nitrogen onto the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidinol ring.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(1H-Pyrrol-1-yl)guanidine124.1512.42 g0.10
Ethyl Acetoacetate130.1413.01 g0.10
Sodium Ethoxide68.056.81 g0.10
Absolute Ethanol46.07100 mL-
Hydrochloric Acid (1M)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (6.81 g, 0.10 mol) in absolute ethanol (100 mL).

  • To this solution, add 1-(1H-pyrrol-1-yl)guanidine (12.42 g, 0.10 mol) and stir until fully dissolved.

  • Add ethyl acetoacetate (13.01 g, 0.10 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with 1M hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol.

Characterization and Purity Analysis: The identity and purity of the final product should be rigorously confirmed by:

  • Melting Point: Determination of a sharp melting point.

  • Spectroscopy: ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

  • Chromatography: High-Performance Liquid Chromatography (HPLC) to assess purity.

Overall Experimental Workflow

Workflow Start Start Materials: Aminoguanidine HCl 2,5-Dimethoxytetrahydrofuran Clauson_Kaas Clauson-Kaas Reaction (Reflux in Acetic Acid) Start->Clauson_Kaas Workup1 Workup & Purification (Neutralization, Extraction, Chromatography) Clauson_Kaas->Workup1 Intermediate Intermediate: 1-(1H-Pyrrol-1-yl)guanidine Workup1->Intermediate Pyrimidine_Synth Pyrimidine Synthesis (Condensation with Ethyl Acetoacetate) Intermediate->Pyrimidine_Synth Workup2 Workup & Purification (Neutralization, Filtration, Recrystallization) Pyrimidine_Synth->Workup2 Final_Product Final Product: 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol Workup2->Final_Product Characterization Characterization (NMR, MS, IR, HPLC, MP) Final_Product->Characterization

Sources

Application

Application Notes and Protocols for Determining the Solubility of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol in DMSO and Methanol

Introduction In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility is a critical parameter that influences a compound's bioav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility is a critical parameter that influences a compound's bioavailability, formulation, and in-vitro assay performance.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol is a heterocyclic compound with potential applications in medicinal chemistry. Accurate solubility data is essential for its progression through the drug discovery pipeline. This guide will detail the principles and step-by-step protocols for determining the thermodynamic solubility of this compound, a crucial metric for lead optimization and formulation development.[1][4] We will employ the reliable shake-flask method, which is considered a gold standard for determining equilibrium solubility.[5]

Underlying Scientific Principles

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given volume of a solvent at a specific temperature and pressure to form a saturated solution.[5] The protocols outlined below are designed to determine the thermodynamic solubility , which represents the true equilibrium solubility of the compound. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, ensuring that the dissolution and precipitation rates are equal.[1][4]

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely utilized in biological and pharmaceutical research for its exceptional ability to dissolve a broad spectrum of compounds.[6][7] Methanol is a polar protic solvent also commonly used in chemical research and as a solvent for various analytical techniques. Understanding the solubility in both provides valuable information for a range of applications, from stock solution preparation for biological screening to purification and analytical method development.

Materials and Equipment

Material/EquipmentSupplier/SpecificationsPurpose
6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinolN/A (User-supplied)Compound of interest
Anhydrous Dimethyl Sulfoxide (DMSO)ACS Grade or higherSolvent
MethanolACS Grade or higherSolvent
Analytical BalanceCalibrated, readable to 0.01 mgAccurate weighing of the compound
Vortex MixerStandard laboratory modelTo facilitate dissolution
Orbital Shaker/IncubatorTemperature-controlledTo maintain constant temperature and agitation
CentrifugeCapable of >10,000 x gTo separate undissolved solid
MicropipettesCalibrated set (10 µL to 1000 µL)Accurate liquid handling
Glass Vials with Screw Caps2-4 mL capacityTo perform the solubility experiment
Syringe Filters0.22 µm pore size, compatible with the solventTo filter the saturated solution
Syringes1-5 mL, compatible with the solventTo handle and filter solutions
UV-Vis Spectrophotometer or HPLC SystemWith appropriate detectorsTo quantify the dissolved compound
Volumetric Flasks and GlasswareClass AFor preparation of standard solutions

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification Prep_Compound Weigh Compound Prep_Solvent Add Solvent Prep_Compound->Prep_Solvent Equilibrate Incubate with Agitation (e.g., 24-48h at 25°C) Prep_Solvent->Equilibrate Separate Centrifuge/Filter to Remove Undissolved Solid Equilibrate->Separate Analyze Analyze Supernatant (UV-Vis or HPLC) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: General workflow for thermodynamic solubility determination.

Protocol 1: Solubility Determination in DMSO

This protocol details the steps to determine the thermodynamic solubility of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol in DMSO at ambient temperature (25°C).

Step 1: Preparation of a Supersaturated Solution

  • Accurately weigh approximately 5-10 mg of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol into a glass vial. The key is to add an excess of the compound to ensure a saturated solution is formed.

  • Add a known volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Securely cap the vial and vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.[6]

Step 2: Equilibration

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

  • Allow the mixture to equilibrate for at least 24 hours.[6] This extended incubation time is crucial for reaching a thermodynamic equilibrium between the dissolved and undissolved compound.[1]

Step 3: Separation of Undissolved Solid

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.[6]

  • Alternatively, or in addition, carefully filter the supernatant through a 0.22 µm syringe filter compatible with DMSO. This step is critical to ensure that no solid particles are carried over into the sample for analysis.

Step 4: Quantification of Dissolved Compound

  • Carefully take a known aliquot of the clear supernatant (e.g., 100 µL).

  • Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

  • Determine the concentration of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol in the diluted sample using a pre-established calibration curve.

  • Calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. This value represents the solubility of the compound in DMSO.

Protocol 2: Solubility Determination in Methanol

The procedure for determining the solubility in methanol is analogous to that for DMSO.

Step 1: Preparation of a Supersaturated Solution

  • Weigh approximately 5-10 mg of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol into a glass vial.

  • Add a known volume of methanol (e.g., 1 mL).

  • Cap the vial and vortex for 2-3 minutes.

Step 2: Equilibration

  • Incubate the vial in an orbital shaker at a constant temperature (e.g., 25°C) with moderate agitation for at least 24 hours. Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[8][9]

Step 3: Separation of Undissolved Solid

  • Confirm the presence of undissolved solid.

  • Centrifuge the vial (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter compatible with methanol.

Step 4: Quantification of Dissolved Compound

  • Take a known aliquot of the clear supernatant.

  • Dilute the aliquot with methanol to a suitable concentration for analysis.

  • Quantify the compound's concentration using a pre-established calibration curve.

  • Calculate the solubility in methanol, accounting for the dilution.

Analytical Method Development (UV-Vis Spectroscopy Example)

A common and straightforward method for quantification is UV-Vis spectroscopy, provided the compound has a chromophore.

G cluster_standards Standard Preparation cluster_measurement Measurement cluster_curve Calibration Curve cluster_sample_analysis Sample Analysis Stock Prepare High-Concentration Stock Solution Serial_Dilutions Create Serial Dilutions Stock->Serial_Dilutions Measure_Absorbance Measure Absorbance of Standards at λmax Serial_Dilutions->Measure_Absorbance Plot Plot Absorbance vs. Concentration Measure_Absorbance->Plot Linear_Regression Perform Linear Regression Plot->Linear_Regression Calculate_Conc Calculate Concentration from Calibration Curve Linear_Regression->Calculate_Conc Measure_Sample Measure Absorbance of Diluted Saturated Sample Measure_Sample->Calculate_Conc

Caption: Workflow for quantification using UV-Vis spectroscopy.

  • Determine λmax: Scan a dilute solution of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol in the analysis solvent (e.g., methanol) to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in the analysis solvent.

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) will be used to determine the concentration of the unknown sample.

Data Presentation and Interpretation

The solubility data should be recorded in a clear and organized manner.

Table 1: Hypothetical Solubility Data for 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol at 25°C

SolventSolubility (mg/mL)Solubility (mM)
DMSOCalculated ValueCalculated Value
MethanolCalculated ValueCalculated Value

Note: The molar solubility (mM) can be calculated using the molecular weight of the compound.

Low solubility can present challenges in drug development, potentially leading to poor absorption and bioavailability.[2] The obtained solubility data will be crucial for making informed decisions regarding formulation strategies, appropriate concentrations for in-vitro assays, and the overall developability of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Gimadiev, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Baluja, S., & Bhatt, M. (2013). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. [Link]

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

Sources

Method

Using 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol as a kinase inhibitor scaffold

An In-Depth Guide to Utilizing 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol as a Kinase Inhibitor Scaffold Introduction: The Pyrrolopyrimidine Scaffold in Kinase Inhibition Protein kinases are a critical class of enzymes th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Utilizing 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol as a Kinase Inhibitor Scaffold

Introduction: The Pyrrolopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3] Within this field, certain chemical structures, known as "privileged scaffolds," have emerged as particularly fruitful starting points for inhibitor design. The pyrrolo[2,3-d]pyrimidine core is one such scaffold.[3][4]

The power of the pyrrolo[2,3-d]pyrimidine system lies in its structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions.[5][6] This mimicry allows pyrrolopyrimidine-based compounds to act as competitive inhibitors, occupying the ATP-binding site of a kinase and preventing the phosphorylation of its substrates.[5][7] This guide focuses on a representative of this class, 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol , and provides a comprehensive framework for its evaluation as a kinase inhibitor scaffold for researchers in drug development.

Molecular Profile and Structural Rationale

The structure of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol combines the ATP-mimetic core with specific functional groups that will dictate its biological activity, selectivity, and pharmacokinetic properties.

  • Pyrrolo[2,3-d]pyrimidine Core : As the central pharmacophore, this fused ring system is the primary anchor within the kinase ATP-binding pocket.

  • 4-Pyrimidinol Group : This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the "hinge" region of the kinase, a key determinant of binding affinity.

  • 2-(1H-pyrrol-1-yl) Group : This substituent extends into the solvent-exposed region or a hydrophobic pocket of the kinase, offering a vector for modification to enhance potency and selectivity.

  • 6-Methyl Group : A small alkyl group that can influence binding by interacting with a nearby hydrophobic pocket and can also impact the molecule's metabolic stability.

Caption: Chemical structure of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol.

Predicted Physicochemical Properties

While experimental determination is essential, in silico prediction provides a baseline for assessing drug-like properties.

PropertyPredicted ValueSignificance
Molecular Weight ~202.2 g/mol Falls within Lipinski's Rule of Five (<500), favoring good absorption.
cLogP ~1.5 - 2.5Indicates moderate lipophilicity, balancing solubility and permeability.[8]
Hydrogen Bond Donors 1 (OH)Contributes to solubility and target binding.
Hydrogen Bond Acceptors 3 (N, N, O)Contributes to solubility and target binding.

Proposed Mechanism of Action: ATP-Competitive Inhibition

The structural similarity of the pyrrolopyrimidine scaffold to adenine strongly suggests an ATP-competitive mechanism of action.[3][5] The inhibitor is hypothesized to bind reversibly to the ATP-binding pocket in the kinase's active site, preventing the enzyme from binding ATP and subsequently phosphorylating its substrate.

G cluster_normal Normal Kinase Function cluster_inhibited Inhibited State Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation (Signal ON) Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation (Signal OFF) Kinase->No_Phosphorylation Blocked ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition mechanism by the pyrrolopyrimidine scaffold.

Application Protocols: A Step-by-Step Evaluation Framework

The following protocols provide a logical progression for characterizing the activity of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol, from direct enzyme interaction to its effects in a cellular environment.

Protocol 1: Biochemical Kinase Assay for IC₅₀ Determination

Objective: To measure the direct inhibitory potency of the compound against a purified kinase and determine its 50% inhibitory concentration (IC₅₀).

Causality and Trustworthiness: This initial step is crucial to confirm that the compound directly interacts with and inhibits the kinase enzyme, independent of cellular factors like membrane transport.[9] Using a well-validated, non-radioactive assay format like the ADP-Glo™ Kinase Assay provides a robust and high-throughput method for generating reliable potency data.[10]

workflow start Start: Prepare Reagents plate Plate Compound Dilutions (10-point, 3-fold serial) start->plate add_kinase Add Kinase + Substrate (Initiate Reaction) plate->add_kinase incubate_kinase Incubate (e.g., 60 min at RT) add_kinase->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Terminate Kinase Rxn, Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate (40 min at RT) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP -> Light) incubate_adpglo->add_detection incubate_detection Incubate (30 min at RT) add_detection->incubate_detection read Read Luminescence (Plate Reader) incubate_detection->read analyze Analyze Data: Normalize to Controls, Fit Curve (IC₅₀) read->analyze end End: Determine IC₅₀ analyze->end

Caption: Workflow for IC₅₀ determination using a luminescence-based kinase assay.

Step-by-Step Methodology (ADP-Glo™ Assay Example):

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

  • Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (no enzyme or a known potent inhibitor).

  • Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., EGFR, SRC, VEGFR2), its specific substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

  • Initiation: Add 10 µL of the kinase reaction mix to each well to start the reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[10] Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.[10] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data: (Signal_well - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition) * 100.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm the compound enters live cells and binds to its target kinase.

Causality and Trustworthiness: A compound's biochemical potency is meaningless if it cannot reach its target in a cell. Cellular target engagement assays provide direct evidence of compound-target interaction in a physiological context, validating the cellular permeability and binding activity of the inhibitor.[11][12] The NanoBRET™ assay is a sensitive method for this purpose.[11]

Step-by-Step Methodology (NanoBRET™ Assay Example):

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the kinase of interest fused to a NanoLuc® luciferase. Plate the cells in a 96-well culture plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase, to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate. The luciferase on the kinase will generate light energy.

  • BRET Measurement: If the fluorescent tracer is bound to the kinase, the energy from the luciferase will be transferred to the tracer, which will then emit light at a different wavelength (Bioluminescence Resonance Energy Transfer). If the test compound binds to the kinase, it displaces the tracer, leading to a loss of the BRET signal.[11]

  • Data Acquisition: Read both the donor (luciferase) and acceptor (tracer) emission wavelengths using a specialized plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates successful target engagement. Plotting this relationship allows for the determination of an EC₅₀ for target binding.

Protocol 3: Cellular Phospho-Protein Analysis by Western Blot

Objective: To demonstrate that target engagement leads to the inhibition of the kinase's signaling function within the cell.

Causality and Trustworthiness: This protocol provides functional validation. By measuring the phosphorylation level of a known downstream substrate, it directly links the compound's presence to a functional consequence on the signaling pathway, confirming its mechanism of action in a cellular system.[11][13]

G EGF Growth Factor (e.g., EGF) EGFR EGFR Kinase EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates Inhibitor 6-Methyl-2-(1H-pyrrol-1-yl) -4-pyrimidinol Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Cell Proliferation & Survival pAKT->Downstream

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Step-by-Step Methodology (EGFR Pathway Example):

  • Cell Culture and Starvation: Culture a cancer cell line with high EGFR activity (e.g., A431). Before the experiment, serum-starve the cells for 12-24 hours to reduce baseline signaling.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation and downstream signaling. A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-AKT/Total AKT ratio indicates successful inhibition of the EGFR pathway by the compound.

Data Interpretation and Next Steps

A successful compound from this evaluation pipeline would exhibit the following profile:

  • Potent Biochemical IC₅₀: Demonstrates direct, potent inhibition of the target kinase.

  • Cellular Target Engagement: Confirms the compound can enter cells and bind its target.

  • Inhibition of Downstream Signaling: Shows a functional consequence of target binding.

  • Effect on Cell Viability: Induces a desired phenotypic outcome, such as growth inhibition in cancer cells.

Discrepancies in these results are informative. For example, high biochemical potency but poor cellular activity may point to issues with cell permeability or efflux, guiding the next round of chemical optimization. Following this initial characterization, promising compounds would advance to broader kinase selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, and eventually, in vivo efficacy models.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Arnold, S. L. M., et al. (2022). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases. Available at: [Link]

  • Arnold, S. L. M., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases. Available at: [Link]

  • Gaber, N. A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • Metwally, K. A., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Bentham Science Publishers. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available at: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

  • Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function. Available at: [Link]

  • Foley, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • ResearchGate. ADME Properties of compound 6. Available at: [Link]

  • Al-Obaidi, H., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • ResearchGate. (2025). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separation of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol from acetic acid solvent

Topic: Separation of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol from Acetic Acid Case ID: CHE-ISO-8492 Status: Active Analyst: Senior Application Scientist, Separation Technologies[1][2][3] Executive Summary You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol from Acetic Acid Case ID: CHE-ISO-8492 Status: Active Analyst: Senior Application Scientist, Separation Technologies[1][2][3]

Executive Summary

You are likely synthesizing 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol via a Paal-Knorr condensation (reacting 2-amino-4-hydroxy-6-methylpyrimidine with 2,5-dimethoxytetrahydrofuran) in refluxing acetic acid.[1][2][3]

The Challenge: Acetic acid (AcOH) has a high boiling point (118°C) and acts as both solvent and catalyst.[3][4] However, the pyrrole ring is acid-sensitive and prone to polymerization ("pyrrole red") if subjected to prolonged heat or strong acid concentration.[3][4][5] Furthermore, the amphoteric nature of the pyrimidinol moiety can complicate extraction.[3][4][5]

The Solution: This guide prioritizes thermal gentleness and solubility manipulation . We recommend the Aqueous Crash Method for bulk isolation and the Azeotropic Chase for high-purity polishing.[1][3][5]

Module 1: Primary Isolation Protocols

Method A: The Aqueous Crash (Standard)

Best for: Bulk isolation when the product concentration is high.[3]

Mechanism: Acetic acid is miscible with water, but 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (like many hydroxypyrimidines) exhibits poor solubility in cold water at neutral/mildly acidic pH.[1][2][3]

  • Concentration: Distill off 60–70% of the acetic acid under reduced pressure (Rotovap).

    • Critical: Keep bath temperature <55°C .[3][4][5] Higher temperatures promote pyrrole degradation.[1][3][4][5]

  • Quench: Cool the remaining residue to room temperature.

  • Precipitation: Slowly pour the residue into a beaker containing crushed ice (volume ratio 1:5 residue-to-ice) with vigorous stirring.

    • Why: The sudden temperature drop and dilution reduce the solubility of the product, forcing it to crystallize (crash out) while the AcOH stays in the aqueous phase.[3][5]

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[3][4][5]

  • Wash: Wash the cake with cold water (2x) to remove residual acid.

  • Drying: Dry in a vacuum oven at 45°C.

Method B: The Azeotropic Chase (High Purity)

Best for: Removing trace acetic acid if the product oils out in water or retains a "vinegar" smell.[3]

Mechanism: Toluene forms a binary azeotrope with acetic acid (boiling point ~100.6°C, composition ~28% AcOH).[3][4][5] This allows you to remove the acid at a lower temperature than its natural boiling point without exposing the pyrrole ring to excessive heat.[3][4]

  • Add Entrainer: Add Toluene to your reaction residue (Ratio: 3 mL Toluene per 1 mL estimated residual AcOH).

  • Evaporate: Rotovap until dry.

    • Observation: You will see the solvent volume reduce; the azeotrope carries the acid away.[3][5]

  • Repeat: Re-suspend the solid/oil in fresh toluene and evaporate again. Repeat 2–3 times.

    • Result: This "chases" the acetic acid out of the crystal lattice.[3][5]

  • Final Slurry: If a solid forms, slurry it in a small amount of Ethanol/Ether (1:1) and filter.[3][4][5]

Module 2: Visualization of Workflow

PurificationWorkflow Start Reaction Mixture (AcOH Solution) Conc Vacuum Concentration (Remove 70% Vol) Start->Conc Decision Product State? Conc->Decision Ice Pour into Crushed Ice (1:5 Ratio) Decision->Ice Precipitates Toluene Add Toluene (Azeotropic Chase) Decision->Toluene Oils out / Soluble Filter Filtration & Cold Water Wash Ice->Filter Final Pure 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol Filter->Final Evap Evaporate to Dryness (Repeat 2x) Toluene->Evap Triturate Triturate with Et2O/EtOH Evap->Triturate Triturate->Final

Caption: Decision logic for isolating pyrrolyl-pyrimidinol based on physical state after concentration.

Module 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product "Oils Out" Impurities or trace AcOH preventing crystal lattice formation.[1][2][3]Trituration: Add a non-polar solvent (Diethyl Ether or Hexane) to the oil and scratch the flask glass with a spatula to induce nucleation.[3][4] Sonicate if necessary.[1][3][4][5]
Red/Brown Color Oxidation or polymerization of the pyrrole ring ("Pyrrole Red").[3][4][5]Limit Heat: Ensure rotovap bath is <50°C. Perform all steps under Nitrogen atmosphere if possible. Recrystallize from Ethanol/Activated Carbon to remove color.[3][4][5]
Vinegar Smell Trapped Acetic Acid in the crystal lattice (Solvate formation).[3][4][5]Azeotrope: Use Method B (Toluene chase).[1][3][4][5] Drying in an oven alone often fails because the acid is trapped deep in the crystal.[3][4][5]
Low Yield (Filtrate) Product is too soluble in the acidic aqueous filtrate.[3][4][5]pH Adjustment: The filtrate is likely pH 2-3. Carefully adjust pH to ~5–6 (near isoelectric point) using 10% NaOH.[3][4] Warning: Do not go >pH 9 or the phenol will deprotonate and dissolve.[3][4][5]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use neutralization (NaOH) directly on the reaction mixture? A: We advise against this as a primary step.[3][4] The reaction is in bulk acetic acid.[3][4][5] Neutralizing that much acid generates massive amounts of heat and sodium acetate salt, which will contaminate your product.[3][4][5] Remove the bulk acid via evaporation/distillation first, then use neutralization only for the aqueous wash if necessary.[3][4][5]

Q: Why is the pyrrole ring a concern during workup? A: Pyrroles are electron-rich aromatic rings.[1][3][4][5] In the presence of strong acids (or hot weak acids), they are susceptible to electrophilic attack, leading to polymerization.[3][4][5] This manifests as a gummy, dark red/black tar.[3][4][5] Keeping the temperature low during AcOH removal is critical to preventing this.[3][4][5]

Q: How do I validate that the Acetic Acid is gone? A: Run a 1H-NMR in DMSO-d6. Acetic acid shows a characteristic singlet at ~1.91 ppm .[1][3][4][5] If this peak is present, repeat the Toluene azeotrope step.[4][5]

Q: Is the product a "Pyrimidinol" or a "Pyrimidone"? A: It exists in tautomeric equilibrium.[3][4][5] In solution (and often in solid state), the keto-form (pyrimidone) might predominate, but it is chemically treated as a tautomer.[3][4][5] This does not change the isolation protocol, but be aware that literature might refer to it as 6-methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one.[1][2][3]

References

  • Paal-Knorr Synthesis in Acetic Acid

    • Context: Standard methodology for synthesizing pyrrolyl-heterocycles involves refluxing amines with 1,4-dicarbonyl equivalents in glacial acetic acid.[1][3][5]

    • Source: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles, Wiley-VCH, 2nd Ed., 2003.[3][4][5] (General reference for Pyrrole synthesis conditions).

  • Azeotropic Data (Acetic Acid/Toluene)

    • Data: Toluene/Acetic Acid azeotrope: BP 100.6°C, 28% Acetic Acid by weight.[3][4][5]

    • Source: Gmehling, J., et al. Azeotropic Data, Wiley-VCH.[1][3][4][5] [2][3][4]

  • Purification of Hydroxypyrimidines

    • Protocol: Precipitation near isoelectric point and low solubility in cold water.[1][3][4][5]

    • Source: D.J.[1][2] Brown, The Pyrimidines, Wiley-Interscience (The Chemistry of Heterocyclic Compounds, Vol. 52).[3][4][5]

  • Stability of Pyrroles

    • Mechanism:[1][2][6][7] Acid-catalyzed polymerization of pyrroles.[1][3][4][5]

    • Source: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed., Wiley, 2010.[4][5]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol

Executive Summary This guide provides an in-depth spectral analysis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol , a heterocyclic building block synthesized via the Clauson-Kaas reaction. The primary analytical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectral analysis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol , a heterocyclic building block synthesized via the Clauson-Kaas reaction. The primary analytical challenge with this compound is the keto-enol tautomerism inherent to the 4-hydroxypyrimidine scaffold.

This document objectively compares the spectral performance of this product against its precursor (2-amino-6-methyl-4-pyrimidinol) and evaluates the impact of solvent selection (DMSO-d6 vs. CDCl3) on data quality. The goal is to provide a self-validating protocol for structural confirmation.

Structural Dynamics & Tautomerism

To accurately interpret the NMR spectrum, one must first understand the structural equilibrium. In the solid state and in polar aprotic solvents (like DMSO), 4-hydroxypyrimidines predominantly exist as the pyrimidin-4(3H)-one (keto) tautomer, not the hydroxy (enol) form.

Mechanism of Tautomerism & Synthesis

The following diagram illustrates the synthesis via the Clauson-Kaas method and the subsequent tautomeric equilibrium that dictates the NMR signals.

Tautomerism Precursor Precursor: 2-Amino-6-methyl-4-pyrimidinol Reaction Clauson-Kaas Reaction (2,5-dimethoxytetrahydrofuran) Precursor->Reaction AcOH, Reflux Enol Enol Form (Minor) Pyrimidin-4-ol (Aromatic OH signal) Reaction->Enol Isolation Keto Keto Form (Major in DMSO) Pyrimidin-4(3H)-one (Broad NH signal) Enol->Keto Tautomeric Equilibrium

Figure 1: Synthesis pathway transforming the primary amine into a pyrrole ring, followed by the keto-enol equilibrium critical for NMR solvent selection.

Comparative Analysis: Product vs. Precursor

The most robust method for validating the formation of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol is a direct spectral comparison with its starting material, 2-amino-6-methyl-4-pyrimidinol .

Key Diagnostic Changes
FeaturePrecursor (Starting Material)Product (Target)Interpretation
Amine Signal Broad singlet (~6.5 - 7.0 ppm, 2H)Absent Confirms consumption of primary amine (

).
Pyrrole Ring AbsentTwo Triplets/Broad Singlets Diagnostic of N-substituted pyrrole formation.
Methyl Group Singlet (~2.1 ppm)Singlet (~2.2 - 2.3 ppm)Slight downfield shift due to electronic change at C2.
C5-H Proton Singlet (~5.7 ppm)Singlet (~6.0 ppm)Deshielding effect of the pyrrole ring.

Experimental Protocol & Solvent Selection

Solvent Comparison: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it dictates the tautomeric visibility.

  • Option A: DMSO-d6 (Recommended)

    • Performance: Excellent solubility. Stabilizes the Keto form (pyrimidinone).[1]

    • Result: Sharp signals. The N3-H (amide-like) proton is often visible as a broad singlet downfield (>11 ppm).

    • Suitability: Best for full characterization and purity assays.

  • Option B: CDCl3 (Alternative)

    • Performance: Poor solubility for this specific polar heterocycle.

    • Result: Often results in line broadening due to rapid tautomeric exchange or aggregation. The OH/NH signal may be invisible or extremely broad.

    • Suitability: Not recommended unless checking for non-polar impurities.

Standard Operating Procedure (SOP)
  • Preparation: Weigh 5–10 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution of the keto-form aggregates.

  • Acquisition: Run a standard proton sequence (zg30) with a relaxation delay (D1) of at least 2.0 seconds to allow full relaxation of the isolated C5-H proton.

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Detailed Spectral Assignment (in DMSO-d6)

The following data represents the expected chemical shifts for the Keto tautomer (6-methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one).

1H NMR Data Table (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Notes
11.50 – 12.50 Broad Singlet1HN3-H Exchangeable. Indicates Keto tautomer.[1][2][3] Disappears with

shake.
7.60 – 7.70 Triplet / Bd. s2HPyrrole

-H
(2', 5')
Deshielded by the electron-deficient pyrimidine ring.
6.25 – 6.35 Triplet / Bd. s2HPyrrole

-H
(3', 4')
Characteristic pyrrole coupling (

Hz).
5.90 – 6.05 Singlet1HPyrimidine C5-H Sharp singlet. Diagnostic for the pyrimidine core.[4][5]
2.20 – 2.30 Singlet3HC6-Methyl Characteristic methyl singlet on the aromatic ring.
Signal Verification Workflow

To ensure the assignments above are correct, follow this logical verification path:

Verification Start Acquire 1H Spectrum (DMSO-d6) CheckNH Is Broad Singlet >11ppm present? Start->CheckNH CheckPyrrole Check Aromatic Region (6.0 - 8.0 ppm) Start->CheckPyrrole D2OShake Perform D2O Shake CheckNH->D2OShake Yes Result1 Signal Disappears: Confirms N3-H (Keto) D2OShake->Result1 Integration Integrate 2:2 Ratio (Alpha vs Beta protons) CheckPyrrole->Integration Result2 Validates Pyrrole Ring Symmetry Integration->Result2

Figure 2: Step-by-step logic to validate the presence of the exchangeable amide proton and the symmetric pyrrole ring.

Expertise & Troubleshooting (E-E-A-T)

Common Pitfall: The "Missing" Proton Researchers often mistakenly look for an OH peak around 9-10 ppm. Due to the keto-preference in DMSO, this signal is actually the N-H proton shifted further downfield (11-13 ppm). If the sample is wet (contains


), this peak may broaden into the baseline or exchange with the water peak at 3.33 ppm.
  • Solution: Dry the sample or add a drop of

    
     to collapse all exchangeable protons, simplifying the spectrum to just the C-H signals.
    

Impurity Flag: Succinimide If the Clauson-Kaas reaction is incomplete or if the intermediate was not fully aromatized, you may see multiplets around 2.7–2.9 ppm (succinimide-like aliphatic protons). A pure product must show only aromatic signals and the single methyl group.

References

  • Tautomerism of Hydroxypyrimidines

    • Lazar, L., et al. "Tautomerism of 4-hydroxypyrimidines: A theoretical and experimental study." Journal of Molecular Structure.

  • Clauson-Kaas Synthesis Standards

    • El-Faham, A., et al. "Microwave irradiation: Synthesis and characterization of some new pyrazole and pyrimidine derivatives." Journal of Heterocyclic Chemistry.

  • NMR Solvent Effects

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[6] (Standard text for solvent shifts and tautomeric identification).

  • Pyrrole Chemical Shifts

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for pyrrole alpha/beta proton shifts).

Sources

Comparative

Thermal Characterization and Purity Assessment of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol

Executive Summary This guide provides a technical framework for the thermal characterization of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol , a critical heterocyclic scaffold in drug discovery.[1] Unlike standard reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the thermal characterization of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol , a critical heterocyclic scaffold in drug discovery.[1] Unlike standard reagents with established pharmacopeial standards, this compound often lacks a single, definitive melting point (MP) reference in general literature due to its tautomeric nature (pyrimidinol vs. pyrimidinone) and dependence on synthesis conditions.[1]

This document empowers researchers to:

  • Establish an Internal Reference: Determine the melting point experimentally using validated protocols.

  • Validate Purity: Distinguish the target compound from its high-melting precursor (2-amino-4-hydroxy-6-methylpyrimidine).[1]

  • Compare Methodologies: Evaluate Capillary Melting Point vs. Differential Scanning Calorimetry (DSC).

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9]

Understanding the structural dynamics of this compound is prerequisite to accurate thermal analysis.

FeatureDescription
Chemical Name 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol
Systematic Name 6-Methyl-2-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one (Tautomer)
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Key Structural Motif Pyrrolyl-Pyrimidine: The 2-amino group of the precursor is replaced by a pyrrole ring via Paal-Knorr condensation.[1]
Tautomerism Exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms.[1] In the solid state, the keto form typically predominates, influencing the lattice energy and melting point.

Comparative Analysis: Establishing the Reference

Since a universal literature value is variable, the most reliable reference is the delta (Δ) shift from the starting material.[1]

The "Melting Point Shift" Metric

The synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with 2,5-dimethoxytetrahydrofuran.

CompoundStructure TypeTypical Melting Point RangeThermal Behavior
Precursor (2-Amino-4-hydroxy-6-methylpyrimidine)Amino-Pyrimidine> 300°C (dec) High MP due to extensive intermolecular H-bonding network (Donor-Acceptor).[1]
Target (6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol)Pyrrolyl-Pyrimidine~ 180°C – 220°C (Estimated)Significant Drop: The conversion of -NH₂ to a lipophilic pyrrole ring disrupts the H-bond network, lowering the MP.[1]
Analog (6-Methylpyrimidin-4-ol)Alkyl-Pyrimidine145°C – 150°C [1]Reference for the core scaffold without the pyrrole ring.[1]

Critical Insight: If your isolated solid melts > 250°C, it is likely contaminated with unreacted starting material. A pure product should exhibit a sharp melting transition significantly lower than the precursor.

Method Comparison: Visual vs. Thermal Flow
FeatureCapillary Method (Visual) DSC (Thermal Flow)
Principle Visual observation of phase change in a glass capillary.[1]Measurement of heat flow difference between sample and reference.
Precision ± 1.0 – 2.0°C± 0.1°C
Sample Req. ~ 5 mg2 – 5 mg
Detection Subjective (Meniscus formation).[1]Objective (Endothermic peak onset).
Best For Routine purity checks, quick validation.Polymorph screening, hydrate detection, precise thermodynamic data.

Experimental Protocols

Synthesis & Purification Workflow (Contextual)

To ensure the MP measured is valid, the sample must be free of the high-melting precursor.[1]

SynthesisWorkflow Start Precursor: 2-Amino-4-hydroxy-6-methylpyrimidine (MP > 300°C) Reaction Paal-Knorr Condensation (AcOH, Reflux) Start->Reaction + 2,5-Dimethoxytetrahydrofuran Crude Crude Product (Mixture) Reaction->Crude Purification Recrystallization (Ethanol/Water or AcOH) Crude->Purification Final Target: 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (MP < 250°C) Purification->Final Removal of unreacted amine

Figure 1: Synthesis and purification logic to ensure removal of high-melting impurities.

Melting Point Determination Protocol (Capillary)

Objective: Determine the melting range (Onset to Clear Point) to validate identity and purity.

  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvent/moisture (solvates can depress MP).[1]

    • Grind the sample to a fine, uniform powder. Coarse crystals cause uneven heat transfer.

  • Loading:

    • Fill a clean glass capillary tube to a height of 2–3 mm.

    • Compact the sample by tapping the capillary on a hard surface (packing density affects heat transfer).[1]

  • Measurement (Ramp Rate):

    • Fast Ramp: 10°C/min up to 150°C (to save time).

    • Slow Ramp: Reduce rate to 1°C/min starting at 160°C.

    • Note: High ramp rates (>5°C/min) near the MP will result in a "lag" value that is artificially high.[1]

  • Observation:

    • Record T₁ (Onset): First visible liquid droplet or collapse of the solid structure.[1]

    • Record T₂ (Clear Point): Complete disappearance of solid phase.[1]

  • Acceptance Criteria:

    • Range: A range (T₂ - T₁) of < 2°C indicates high purity (>98%).[1]

    • Broad Range: A range > 4°C suggests impurity or decomposition.[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: Precise determination of Onset Temperature (


) and Enthalpy of Fusion (

).[1]
  • Instrument: Calibrated DSC (e.g., Indium/Zinc standards).

  • Pan: Crimped Aluminum pan (non-hermetic unless hydrate suspected).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.

  • Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

  • Data Analysis:

    • Integrate the endothermic peak.

    • Report

      
       (extrapolated onset) as the melting point, not the peak maximum.
      

Data Interpretation & Troubleshooting

Use the logic flow below to interpret your experimental results.

MP_Logic Result Measured Melting Point Check1 Is MP > 280°C? Result->Check1 Impurity Contamination: Unreacted Precursor Check1->Impurity Yes Check2 Is Range < 2°C? Check1->Check2 No (150-230°C) Action1 Recrystallize from AcOH/EtOH Impurity->Action1 Pure High Purity Target Compound Check2->Pure Yes Impure Impure / Wet / Solvate Check2->Impure No Action2 Dry sample / Check NMR Impure->Action2

Figure 2: Decision tree for interpreting melting point data.

Common Anomalies
  • Decomposition (Browning): If the sample turns brown/black before melting, it is decomposing.[1] Report as "MP: X°C (dec)".[1][2] This is common for pyrimidinols if heated too slowly.

  • Sublimation: If crystals disappear from the bottom and reform at the top of the capillary, seal the capillary tube to create a closed system.

References

  • 6-Methylpyrimidin-4-ol Properties. ChemBK / Sigma-Aldrich Technical Data. CAS 3524-87-6.[3][4]

  • Paal-Knorr Synthesis of Pyrroles. Organic Chemistry Portal. General methodology for amine-to-pyrrole conversion.

  • Tautomerism in Hydroxypyrimidines.Journal of Organic Chemistry.
  • Thermal Analysis of Pharmaceuticals. NIST / EPA Standards. Protocols for MP and DSC determination. [1]

Sources

Validation

HPLC method development for 2-substituted-4-pyrimidinol purity

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 2-Substituted-4-Pyrimidinol Derivatives Introduction: The Analytical Imperative for Pyrimidinol Purity The 2-subst...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 2-Substituted-4-Pyrimidinol Derivatives

Introduction: The Analytical Imperative for Pyrimidinol Purity

The 2-substituted-4-pyrimidinol scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology and virology.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control and profiling of impurities.[2][3] Any substance that is not the intended API is considered an impurity, potentially arising from the manufacturing process, degradation, or storage.[2]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in the pharmaceutical industry. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating an API from its structurally similar impurities and degradation products.[2][3][4] This guide provides a comprehensive, field-proven approach to developing and validating a robust HPLC method for 2-substituted-4-pyrimidinol purity analysis, moving beyond a simple checklist to explain the scientific rationale behind each decision.

Pillar 1: Foundational Strategy and Method Development

A successful purity method is not discovered by accident; it is engineered. The objective is to develop a stability-indicating method—one that can unequivocally separate the main analyte from all potential process and degradation impurities. This begins with understanding the analyte and making informed choices based on chromatographic principles as outlined in pharmacopeias like the United States Pharmacopeia (USP) General Chapter <621>.[5][6]

Experimental Protocol: Initial Method Development

1. Analyte Characterization (The 'Why'):

  • Objective: To understand the physicochemical properties of the specific 2-substituted-4-pyrimidinol derivative to guide initial column and mobile phase selection.

  • Methodology:

    • Determine UV Spectrum: Dissolve a small, pure sample of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile/Water) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax). A Photo-Diode Array (PDA) detector is invaluable here, as it allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.

    • Assess Solubility and pKa: Determine the analyte's solubility in common HPLC solvents. Predict or measure the pKa. Pyrimidinols are heterocyclic bases, and controlling the pH of the mobile phase relative to the pKa is critical to ensure a consistent ionic form and prevent peak shape issues like tailing.[7]

2. Column and Mobile Phase Scouting (Comparison of Alternatives):

  • Objective: To screen different stationary and mobile phases to find the combination that provides the best initial separation (selectivity). Reversed-phase HPLC is the most common starting point for molecules of this polarity.[1][3]

  • Methodology:

    • Prepare a Resolution Test Mix: Prepare a solution containing the API and, if available, known related impurities. If impurities are unknown, use a sample from a stressed batch (e.g., after forced degradation) which is likely to contain a variety of degradation products.

    • Screen Columns: Test at least two columns with different selectivities. A standard C18 (L1 packing) is a universal starting point. A Phenyl-Hexyl (L11 packing) column is an excellent alternative for aromatic heterocycles like pyrimidinols, as it offers alternative selectivity through π-π interactions.

    • Screen Mobile Phases:

      • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidifier ensures the analyte is protonated and suppresses silanol interactions on the column, improving peak shape.

      • Mobile Phase B: Acetonitrile (ACN) and Methanol (MeOH). ACN is often preferred for its lower viscosity and UV cutoff but testing both is crucial as they offer different selectivities.

    • Run a Generic Gradient: A fast, generic gradient (e.g., 5% to 95% B in 10 minutes) is used to elute all components and provide an initial overview of the impurity profile on each column/mobile phase combination.

Workflow for Initial HPLC Method Scouting

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Scouting cluster_2 Phase 3: Evaluation char1 Determine UV λmax scout_setup Prepare Resolution Test Mix char1->scout_setup char2 Assess Solubility & pKa char2->scout_setup scout_col Screen Columns (C18 vs. Phenyl-Hexyl) scout_setup->scout_col scout_mp Screen Mobile Phases (ACN vs. MeOH) scout_col->scout_mp for each column scout_run Execute Generic Gradient scout_mp->scout_run eval Evaluate Selectivity, Peak Shape, & Resolution scout_run->eval decision Select Best Condition for Optimization eval->decision G cluster_validation Validation Characteristics start Optimized HPLC Method protocol Define Validation Protocol (Based on ICH Q2(R2)) start->protocol spec Specificity (Forced Degradation) lin Linearity & Range acc Accuracy (Spike/Recovery) prec Precision (Repeatability & Intermediate) sens LOD & LOQ rob Robustness report Compile Validation Report spec->report lin->report acc->report prec->report sens->report rob->report final Validated Method Ready for Routine Use report->final

Caption: The structured workflow for HPLC method validation.

Conclusion and Future Outlook

Developing a robust and reliable HPLC purity method for 2-substituted-4-pyrimidinol derivatives is a systematic process grounded in scientific principles and regulatory compliance. By starting with a thorough understanding of the analyte, performing comparative scouting of columns and mobile phases, and rigorously optimizing the separation, a suitable method can be established. Trustworthiness is built into the system through comprehensive forced degradation studies, proving the method is stability-indicating. Finally, a full validation according to ICH Q2(R2) guidelines provides authoritative proof that the method is fit for its intended purpose of ensuring drug purity, safety, and efficacy.

For impurities that cannot be identified through comparison with known standards, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are invaluable for structural elucidation, providing a complete picture of the impurity profile. [4][8]

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (for conceptual overview) URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride Source: MDPI URL: [Link]

  • Title: A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC Source: A-Z of Pharmaceutical Science & Technology URL: [Link]

  • Title: Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method Source: Der Pharma Chemica URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: Journal of Pharmaceutical Research & Reports URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry Source: Preprints.org URL: [Link]

  • Title: Results of the evaluation of the purity of the analyzed compounds by HPLC Source: ResearchGate URL: [Link]

  • Title: Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine Source: ResearchGate URL: [Link]

  • Title: HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines Source: PubMed URL: [Link]

  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad Source: Semantic Scholar URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms Source: ResearchGate URL: [Link]

Sources

Comparative

Structural Insights &amp; Comparative Guide: 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol

Executive Summary This guide provides an in-depth structural analysis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol , a bi-heterocyclic scaffold critical in the development of kinase inhibitors and supramolecular assembli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol , a bi-heterocyclic scaffold critical in the development of kinase inhibitors and supramolecular assemblies. Unlike standard datasheets, this document focuses on the crystallographic behavior, tautomeric preference, and solid-state performance of this compound compared to its metabolic precursors and structural analogs.

The core distinction of this molecule lies in its 2-(1H-pyrrol-1-yl) substitution, which ablates the hydrogen-bond donor capacity typical of 2-amino-pyrimidines, shifting the dominant solid-state interaction from hydrogen bonding to


-

stacking.

Part 1: Structural Landscape & Tautomeric Equilibrium

The Tautomerism Paradox

To understand the crystal structure, one must first address the tautomeric ambiguity. While the IUPAC name suggests an "ol" (hydroxyl) functionality, crystallographic evidence from the broader 4-pyrimidinol class confirms that these compounds predominantly exist as 4(3H)-pyrimidinones (keto form) in the solid state.

  • Enol Form (Solution/Gas Phase): Favored in non-polar solvents; restores aromaticity to the pyrimidine ring.

  • Keto Form (Solid State): Favored in the crystal lattice due to the formation of robust intermolecular

    
     hydrogen bonded dimers (typically 
    
    
    
    motifs).
Comparative Data Profile

The following table contrasts the target compound with its direct synthetic precursor, 2-Amino-6-methyl-4-pyrimidinol , highlighting the shift in physicochemical properties induced by the pyrrole ring.

FeaturePrecursor: 2-Amino-6-methyl-4-pyrimidinolTarget: 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinolImpact on Drug Design
Solid-State Tautomer Keto (4-pyrimidinone)Keto (4-pyrimidinone)Conserved H-bond acceptor/donor core (N3-H/C4=O).[1]
H-Bond Donors 3 (NH₂, NH)1 (NH of pyrimidinone ring)Drastic reduction in polarity; improved membrane permeability.
H-Bond Acceptors 2 (N1, C=O)2 (N1, C=O)N1 becomes less basic due to pyrrole electron withdrawal.
Packing Motif H-Bond Network (2D Sheets)

-

Stacking & Dimers
Lower melting point; increased lipophilicity.
Crystal Density High (>1.45 g/cm³)Moderate (~1.35 g/cm³)Altered tabletability and dissolution rate.
Synthesis Method Condensation (Guanidine +

-keto ester)
Clauson-Kaas (Precursor + 2,5-dimethoxytetrahydrofuran)Requires acid catalysis; sensitive to steric hindrance.

Part 2: Crystallographic Analysis & Experimental Validation[2]

Predicted Unit Cell & Packing

Based on the validated crystal structures of the close analog 2-Isopropyl-6-methyl-4-pyrimidinol (CCDC 792519) and N-substituted pyrrole derivatives, the target compound exhibits specific packing traits:

  • Space Group: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    ), common for planar heterocycles forming inversion dimers.
  • Primary Interaction: The molecule forms centrosymmetric dimers via N3-H

    
     O4  hydrogen bonds.
    
  • Secondary Interaction: The pyrrole ring (at position 2) twists slightly out of the pyrimidine plane (torsion angle

    
     5-15°) to minimize steric clash with the N3 proton, facilitating "herringbone" or "slipped stack" 
    
    
    
    -interactions.
Experimental Protocol: Single Crystal Growth

Achieving X-ray quality crystals of the pyrrolyl derivative is more challenging than the amino precursor due to lower solubility in water.

Protocol:

  • Solvent Selection: Use a binary system of Ethanol/Dichloromethane (1:1) . The compound is soluble in DCM but crystallizes upon slow diffusion of Ethanol.

  • Method: Dissolve 50 mg of the target compound in 2 mL DCM. Filter into a narrow vial. Carefully layer 2 mL of Ethanol on top. Cap loosely.

  • Timeline: Allow to stand undisturbed at

    
     for 72-96 hours.
    
  • Harvesting: Colorless prisms should form at the interface. Mount immediately in Paratone oil to prevent desolvation.

Synthesis Pathway (Clauson-Kaas)

The structural integrity of the "pyrrol-1-yl" moiety is established via the Clauson-Kaas reaction, which selectively targets the exocyclic amine of the precursor.

SynthesisWorkflow Precursor 2-Amino-6-methyl- 4-pyrimidinol Intermediate Schiff Base Intermediate Precursor->Intermediate AcOH, Reflux 110°C, 2h Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Intermediate Product 6-Methyl-2-(1H-pyrrol-1-yl)- 4-pyrimidinol Intermediate->Product Cyclization -2 MeOH, -H2O

Caption: The Clauson-Kaas synthesis pathway converting the amino-precursor to the pyrrolyl-target, essential for generating the specific crystal form.

Part 3: Mechanism of Action & Tautomeric Stabilization[1]

The biological and structural relevance of this compound relies on its tautomeric stability. The diagram below illustrates the equilibrium and the specific interactions that lock the "Keto" form in the crystal lattice.

Tautomerism Enol Enol Form (Solution) (Aromatic Pyrimidine) Transition Proton Transfer (Solvent Assisted) Enol->Transition Equilibrium Keto Keto Form (Solid State) (4(3H)-Pyrimidinone) Transition->Keto Favored in Polar Media Dimer Centrosymmetric Dimer (Crystal Lattice Motif) Keto->Dimer N-H...O=C Bonding (Stabilization Energy ~8 kcal/mol)

Caption: Tautomeric shift from Enol (solution) to Keto (crystal), driven by the formation of stable intermolecular dimers.

Part 4: Critical Validation Parameters

When characterizing this material, ensure the following parameters are met to confirm the correct isomer and crystal phase:

  • IR Spectroscopy: Look for a strong Carbonyl (

    
    ) stretch at 1650–1680 cm⁻¹ . The absence of this peak suggests the Enol form (rare) or amorphous material.
    
  • ¹H NMR (DMSO-d₆): The pyrrole protons should appear as two triplets (or broad singlets) at

    
     6.2 and 7.6 ppm. The NH proton of the pyrimidine ring is typically broad and downfield (
    
    
    
    ppm).
  • Melting Point: Expect a sharp melting point in the range of 220–240°C . A broad range indicates incomplete cyclization of the pyrrole ring (presence of uncyclized intermediate).

References

  • CCDC 792519: Crystal structure of 2-isopropyl-6-methyl-4-pyrimidinol (Analogous packing motif). Cambridge Crystallographic Data Centre.

  • PubChem CID 135444498: 2-Isopropyl-6-methyl-4-pyrimidinol (Structural Analog Data). National Center for Biotechnology Information.

  • Bioorg. Med. Chem. Lett. (2012): Synthesis and crystal structure of 2-(2-amino-pyrimidin-4-yl)-1H-pyrrole derivatives (PLK1 Inhibitors). ScienceDirect.

  • Organic Syntheses: Preparation of 4-Methyl-6-hydroxypyrimidine (Fragment Synthesis). Org.[2][3] Synth.

  • Clauson-Kaas Reaction: Standard protocol for N-substituted pyrrole synthesis from amines. Organic Chemistry Portal.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol

Executive Summary & Chemical Context 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol is a functionalized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and gastrointestinal therapeutics (e.g., p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol is a functionalized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and gastrointestinal therapeutics (e.g., proton pump inhibitors).[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact derivative may be sparse in public databases, its structural moieties—a pyrimidine core fused with a pyrrole ring —dictate a strict "Universal Precaution" approach.[1] Pyrimidines are biologically active antimetabolites, and pyrroles are electron-rich systems prone to oxidation and polymerization.

Operational Directive: Treat this compound as a Category 3 Control Band substance (Potent/Toxic) until specific IC50/LD50 data proves otherwise.

Risk Assessment & Hazard Identification

Do not rely solely on the "Warning" label. You must understand the mechanism of hazard to select the right PPE.

Hazard ClassGHS CodeMechanism of Action / Risk
Acute Toxicity (Oral) H302 Pyrimidine derivatives often interfere with nucleic acid synthesis.[1][2][3] Ingestion can lead to systemic toxicity.
Skin/Eye Irritation H315 / H319 The pyrrole nitrogen and pyrimidine ring are basic; contact causes immediate tissue irritation and potential corneal damage.
Respiratory Irritation H335 Fine dust generation during weighing is the primary exposure vector.[1] Inhalation allows rapid systemic absorption.
Sensitization (Suspected) H317 Pyrroles can oxidize to form haptens, potentially causing allergic contact dermatitis upon repeated exposure.[1]
Visualizing the Risk Control Logic

The following diagram illustrates the decision matrix for handling this specific compound class.

RiskAssessment Start Start: Handling 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Weighing Solution Solution / Liquid Form->Solution Reaction/Workup RiskSolid High Risk: Dust Inhalation Solid->RiskSolid RiskLiq Med Risk: Splash/Permeation Solution->RiskLiq Hood Engineering Control: Chemical Fume Hood (Required) RiskSolid->Hood PPE_Resp PPE Upgrade: N95/P100 if outside Hood RiskSolid->PPE_Resp Emergency/Spill PPE_Glove PPE Standard: Nitrile (Double) or Laminate RiskLiq->PPE_Glove Hood->PPE_Glove

Figure 1: Risk Assessment & Control Logic Flow. Red nodes indicate critical control points requiring immediate intervention.

Personal Protective Equipment (PPE) Matrix

Scientific integrity demands we match the PPE material to the chemical's permeation properties. Standard latex is insufficient for organic heterocycles.

A. Hand Protection (Gloves)

Recommendation: Double-gloving is mandatory for solid handling.

  • Inner Glove: 4-mil Nitrile (Disposable).[1][2]

  • Outer Glove: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if working with halogenated solvents (DCM/Chloroform).[1][2][3]

Glove MaterialBreakthrough Time (min)Rationale
Nitrile (Standard) > 240 min (Solid)Excellent for dry solid; poor against DCM/Acetone solvents.[1][2][3]
Latex < 10 min (Solvent)DO NOT USE. Rapid degradation by organic solvents; high allergen risk.[1]
Laminate (Silver Shield) > 480 minRequired if dissolving in DCM or Chloroform.
B. Respiratory Protection[4][5][6][7][8][9][10][11][12]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Cleaning): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2] Dust masks (N95) are insufficient for organic vapors generated during solvation.

C. Eye & Body Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are inadequate due to the fine powder nature of the solid, which can bypass side shields.

  • Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.

Operational Protocol: The "Zero-Exposure" Workflow[1][2][3]

This protocol is designed to eliminate static discharge (a risk with dry pyrroles) and prevent inhalation.

Step 1: Preparation & Weighing[1][2][3]
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Substituted pyrimidines are often fluffy, electrostatic solids.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a glove box.

  • Taring: Tare the receiving vessel (flask) with the cap on to account for buoyancy, then remove the cap only for transfer.

Step 2: Transfer & Solubilization[1][2][3]
  • Technique: Use a disposable anti-static spatula. Do not pour from the source bottle.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the flask to minimize aerosolization of the powder.[1]

  • Dissolution: Pyrrole derivatives can be air-sensitive.[1][2] Flush the headspace with Nitrogen or Argon immediately after dissolution to prevent oxidative degradation (browning).

Step 3: Decontamination[1][2][3]
  • Wipe Down: While still double-gloved, wipe the exterior of the source container with a solvent-dampened Kimwipe (Ethanol).[1][2]

  • Doffing: Remove the outer gloves inside the hood and dispose of them as solid hazardous waste. Keep inner gloves on to transport the closed reaction vessel.

Operational Workflow Diagram

Workflow Setup 1. Setup: Anti-static Environment Weigh 2. Weighing: Inside Fume Hood Setup->Weigh Double Glove Solubilize 3. Solubilization: Add Solvent & Inert Gas Weigh->Solubilize Slow Addition Clean 4. Decon: Wipe Container & Doff Outer Gloves Solubilize->Clean Seal Vessel

Figure 2: Step-by-step "Zero-Exposure" operational workflow.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is >5 grams outside a hood.

  • Don PPE: P100 Respirator, Goggles, Double Nitrile Gloves.

  • Contain: Cover spill with a damp absorbent pad (to prevent dust). Do not dry sweep.

  • Clean: Wipe area with 10% bleach solution (deactivates many biological agents) followed by water.

Waste Disposal[3][4][5][7][8][11][13]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (Trace Organics) .[1]

  • Liquid Waste: Segregate based on solvent.

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Container: Triple rinse the empty bottle with solvent; dispose of rinsate in liquid waste. Deface the label before discarding the bottle.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.